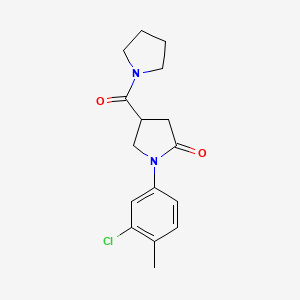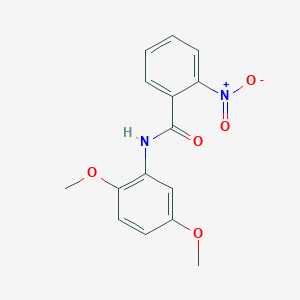
(3S*,4R*)-1-(5-isopropylpyrimidin-4-yl)-4-methylpiperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is part of a broader class of chemicals that have garnered attention due to their potential applications in various fields, including medicinal chemistry and material science. While the specific compound "(3S*,4R*)-1-(5-isopropylpyrimidin-4-yl)-4-methylpiperidine-3,4-diol" is not directly mentioned in available literature, its structural components suggest relevance to research on pyrimidine derivatives and piperidine diols. These classes of compounds are known for their biological activity and synthetic versatility.
Synthesis Analysis
Synthetic pathways to compounds related to piperidine diols and pyrimidine derivatives have been extensively studied. For example, the literature describes expedient syntheses of 3,4,5-Trihydroxypiperidines from the chiral pool, highlighting their importance in modulating glycosidase enzymes due to their structural resemblance to pyranose monosaccharides (Wood et al., 2018). These synthetic pathways are crucial for accessing high-value drug leads targeting the glycobiological machinery.
科学的研究の応用
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor (H4R), indicating the relevance of pyrimidine derivatives in developing potential therapeutic agents targeting inflammation and pain through H4R antagonism. These compounds showed potent in vitro activity and demonstrated anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).
Coordination Chemistry
Research on pyrimidine-terpyridine derivatives illustrated their selective coordination to zinc(II) ions. This selectivity highlights the application of such compounds in designing coordination polymers with potential applications in materials science and catalysis (Klein et al., 2014).
Osteoporosis Treatment
Pyrimidin-5-yl derivatives were identified as potent and selective antagonists of the αvβ3 receptor, with excellent in vitro profiles and significant efficacy in in vivo models of bone turnover. This suggests their potential in developing treatments for osteoporosis, showcasing the application of pyrimidine derivatives in medicinal chemistry for targeting bone diseases (Coleman et al., 2004).
Cholinesterase and Aβ-Aggregation Inhibitors
A novel class of 2,4-disubstituted pyrimidines was designed and evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. This research underscores the potential of pyrimidine derivatives in addressing multiple pathological routes in Alzheimer's disease through the inhibition of key enzymes and pathological processes (Mohamed et al., 2011).
Insecticidal and Antibacterial Potential
Pyrimidine linked with pyrazole heterocyclic compounds exhibited insecticidal and antibacterial activities. Such studies highlight the utility of pyrimidine derivatives in developing new agrochemicals and antimicrobial agents, reflecting the broad applicability of pyrimidine chemistry in both healthcare and agriculture (Deohate & Palaspagar, 2020).
特性
IUPAC Name |
(3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)10-6-14-8-15-12(10)16-5-4-13(3,18)11(17)7-16/h6,8-9,11,17-18H,4-5,7H2,1-3H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXNYRJHAUGHJG-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCC(C(C2)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CN=CN=C1N2CC[C@@]([C@H](C2)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)
![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)


![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)
![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

